molecular formula C18H12O7 B3433087 Salvianolic acid G CAS No. 136112-79-3

Salvianolic acid G

Cat. No.: B3433087
CAS No.: 136112-79-3
M. Wt: 340.3 g/mol
InChI Key: AMPDZVASNOBSQZ-UHFFFAOYSA-N
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Description

Salvianolic acid G is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the family of salvianolic acids, which are known for their potent antioxidant properties. This compound is one of the many salvianolic acids identified, and it plays a significant role in traditional Chinese medicine due to its various therapeutic effects, particularly in cardiovascular protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid G involves several steps, including the esterification of caffeic acid derivatives and danshensu (salvianic acid). The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the formation of the desired ester bonds .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative chromatography, to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Salvianolic acid G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Salvianolic acid G has a wide range of scientific research applications, including:

Mechanism of Action

Salvianolic acid G exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the Nrf2 pathway, which are involved in inflammation and oxidative stress responses .

Comparison with Similar Compounds

  • Salvianolic acid A
  • Salvianolic acid B
  • Salvianolic acid C
  • Salvianolic acid D

Comparison: Salvianolic acid G is unique due to its specific esterification pattern and its distinct antioxidant profile. While salvianolic acids A and B are more abundant, this compound has shown unique biological activities, particularly in its ability to modulate specific signaling pathways and its potential neuroprotective effects .

Properties

IUPAC Name

4,5,17-trihydroxy-11-oxo-2-oxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,9,14(18),15-heptaene-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O7/c19-11-3-2-8-6-9-13-7(5-10(14(9)21)18(23)24)1-4-12(20)17(13)25-16(8)15(11)22/h1-4,6,10,19-20,22H,5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDZVASNOBSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC3=C(C(=C(C=C3)O)O)OC4=C(C=CC1=C24)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315858
Record name Salvianolic acid G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136112-79-3
Record name Salvianolic acid G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136112-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvianolic acid G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the structure of Salvianolic acid G unique?

A1: this compound possesses a novel tetracyclic skeleton, distinguishing it from other caffeic acid derivatives. This unique structure was elucidated using chemical analysis and spectroscopic techniques, notably 2D NMR analysis. []

Q2: How can we quantify this compound in complex mixtures like Danshen extracts?

A2: Several analytical methods have been developed for the quantification of this compound. One prominent technique is High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). This method allows for the simultaneous determination of this compound alongside other bioactive compounds in Danshen injections. Researchers utilize a reversed-phase column and a gradient elution system with acetonitrile and acidified water for optimal separation. This compound is typically detected at a wavelength of 228 nm due to its specific UV absorbance properties. [] Another powerful technique employed is Ultrahigh-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight-Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS). This method provides comprehensive profiling of various constituents, including this compound, in both positive and negative ion modes. []

Q3: Does processing Salvia miltiorrhiza with wine influence this compound content?

A4: Interestingly, processing Salvia miltiorrhiza with wine appears to influence the concentration of this compound. Research shows that wine-processing can significantly increase the extraction yield of this compound, suggesting that this traditional practice might enhance its bioavailability. []

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